

A Comparative Analysis of Enadoline and Butorphanol on Cocaine Pharmacodynamics

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Enadoline*

Cat. No.: *B054987*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kappa-opioid receptor agonist **enadoline** and the mixed agonist-antagonist butorphanol, with a focus on their interactions with the pharmacodynamics of cocaine. The information presented is collated from peer-reviewed scientific literature and is intended to inform research and development in the field of substance use disorders.

Executive Summary

Preclinical studies have suggested that kappa-opioid receptor (KOR) agonists could serve as a potential pharmacotherapy for cocaine dependence by attenuating its reinforcing effects.^{[1][2]} This guide examines and compares two such compounds: **enadoline**, a highly selective KOR agonist, and butorphanol, a mixed mu-opioid receptor (MOR) partial agonist and KOR agonist. Human clinical trial data is presented to delineate their respective impacts on the subjective and physiological effects of cocaine, as well as on cocaine self-administration.

The primary human study under review demonstrates that while **enadoline** can modestly reduce some of the positive subjective effects of cocaine, neither **enadoline** nor butorphanol significantly alters cocaine self-administration under the tested conditions.^[2] These findings are critical for understanding the therapeutic potential and limitations of these compounds in the context of cocaine addiction.

Data Presentation: Quantitative Comparison of Effects

The following table summarizes the key quantitative findings from a pivotal human study comparing the effects of **enadoline** and butorphanol as pretreatments for intravenous cocaine administration.

Outcome Measure	Enadoline (80 µg/70 kg) + Cocaine	Butorphanol (6 mg/70 kg) + Cocaine	Placebo + Cocaine	Citation
Subjective "High" Rating (Peak)	Significantly reduced vs. Placebo + Cocaine	No significant difference vs. Placebo + Cocaine	Baseline "High" from Cocaine	[2]
Cocaine Self-Administration	No significant modification	No significant modification	Baseline self-administration	[2]
Systolic Blood Pressure (Peak)	No significant adverse interaction	No significant adverse interaction	Cocaine-induced increase	[2]
Heart Rate (Peak)	No significant adverse interaction	No significant adverse interaction	Cocaine-induced increase	[2]

Experimental Protocols

A detailed examination of the methodologies employed in the key human clinical trial is provided below to allow for critical evaluation and potential replication of the findings.

Study Design: A double-blind, placebo-controlled, crossover study was conducted with eight non-treatment-seeking, experienced cocaine users.[2] Participants resided on an inpatient research unit for the 8-week duration of the study. Each participant received intramuscular (IM) **enadoline** (20, 40, and 80 µg/70 kg), butorphanol (1.5, 3, and 6 mg/70 kg), and a placebo pretreatment in a randomized order, with each pretreatment phase separated by at least 72

hours.[2][3] Following each pretreatment, participants underwent a cocaine dose-effect session and two cocaine self-administration sessions.

Participant Profile: Participants were adults with a history of polysubstance abuse, including cocaine.[3] They were screened to be in good physical health and were not seeking treatment for their drug use.

Drug Administration:

- Pretreatment: **Enadoline**, butorphanol, or placebo were administered intramuscularly.
- Cocaine Administration: Cocaine hydrochloride was administered intravenously.

Key Experiments:

- Cocaine Dose-Effect Session: One hour after the pretreatment, participants received three intravenous injections of cocaine (0, 20, and 40 mg) spaced one hour apart.[2]
 - Measures:
 - Subjective Effects: Assessed using the Addiction Research Center Inventory (ARCI), a standardized questionnaire for evaluating the subjective effects of psychoactive drugs. [4][5][6][7] Visual analog scales (VAS) were also used to rate effects such as "High," "Good Drug Effect," and "Willing to Pay."
 - Physiological Effects: Heart rate, blood pressure, and respiratory rate were monitored continuously.
- Cocaine Self-Administration Sessions: These sessions were designed to assess the reinforcing effects of cocaine.
 - Session 1 (Sample Dose with Ascending Money Choices): Participants received a sample dose of cocaine (40 mg, IV) and then had six opportunities to choose between another dose of cocaine or an ascending amount of money.[2]
 - Session 2 (No Sample Dose with Descending Money Choices): Participants had six opportunities to choose between a dose of cocaine (40 mg, IV) or a descending amount of

money, without receiving an initial sample dose.[2]

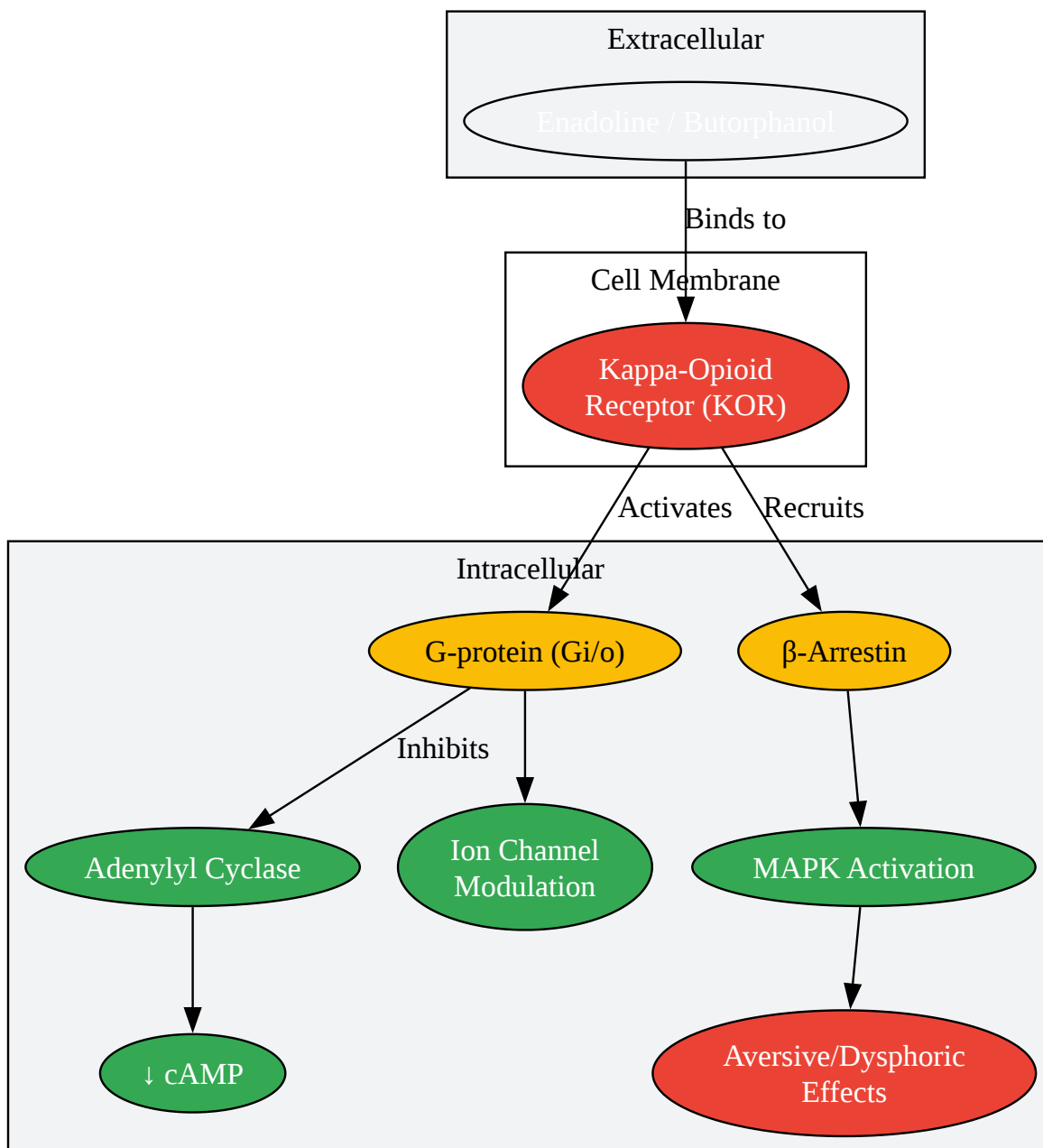
Preclinical Self-Administration Protocol (General Overview): While a direct comparative preclinical study protocol for **enadoline** versus butorphanol was not available, a general methodology for assessing the effects of kappa agonists on cocaine self-administration in animal models (e.g., rats or rhesus monkeys) is as follows:

- Subjects: Animals are typically implanted with intravenous catheters.
- Training: Animals are trained to press a lever to receive an infusion of cocaine. This is often done on a fixed-ratio schedule of reinforcement.[8][9][10]
- Pretreatment: Prior to the self-administration session, animals are administered the test compound (e.g., **enadoline**, butorphanol) or a vehicle.
- Testing: The number of cocaine infusions self-administered during the session is recorded. A decrease in self-administration is interpreted as a reduction in the reinforcing effects of cocaine.[8][11] Food-maintained responding is often used as a control to assess for general behavioral disruption.[8]

Signaling Pathways and Mechanisms of Action

To understand the interaction between these compounds and cocaine, it is essential to visualize their respective signaling pathways.

Kappa-Opioid Receptor Signaling

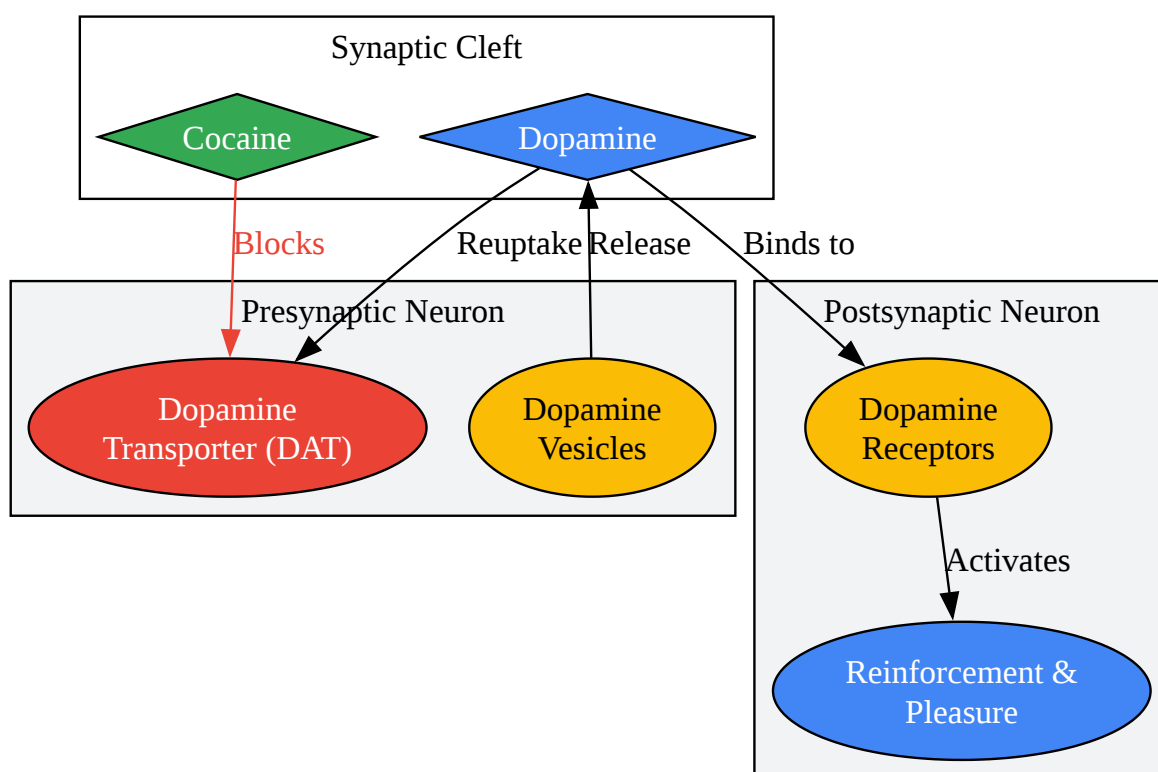


[Click to download full resolution via product page](#)

Enadoline and the kappa component of butorphanol bind to the KOR, a G-protein coupled receptor.[12][13][14][15][16] This binding initiates two primary intracellular signaling cascades:

- G-protein Pathway: Activation of the Gi/o protein leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels, and modulation of ion channels. This pathway is thought to be primarily responsible for the analgesic effects of KOR agonists.[12][16]
- β -Arrestin Pathway: Recruitment of β -arrestin can lead to the activation of other signaling molecules, such as mitogen-activated protein kinases (MAPKs), which may contribute to the aversive and dysphoric effects associated with KOR activation.[12][14][15]

Cocaine's Mechanism of Action

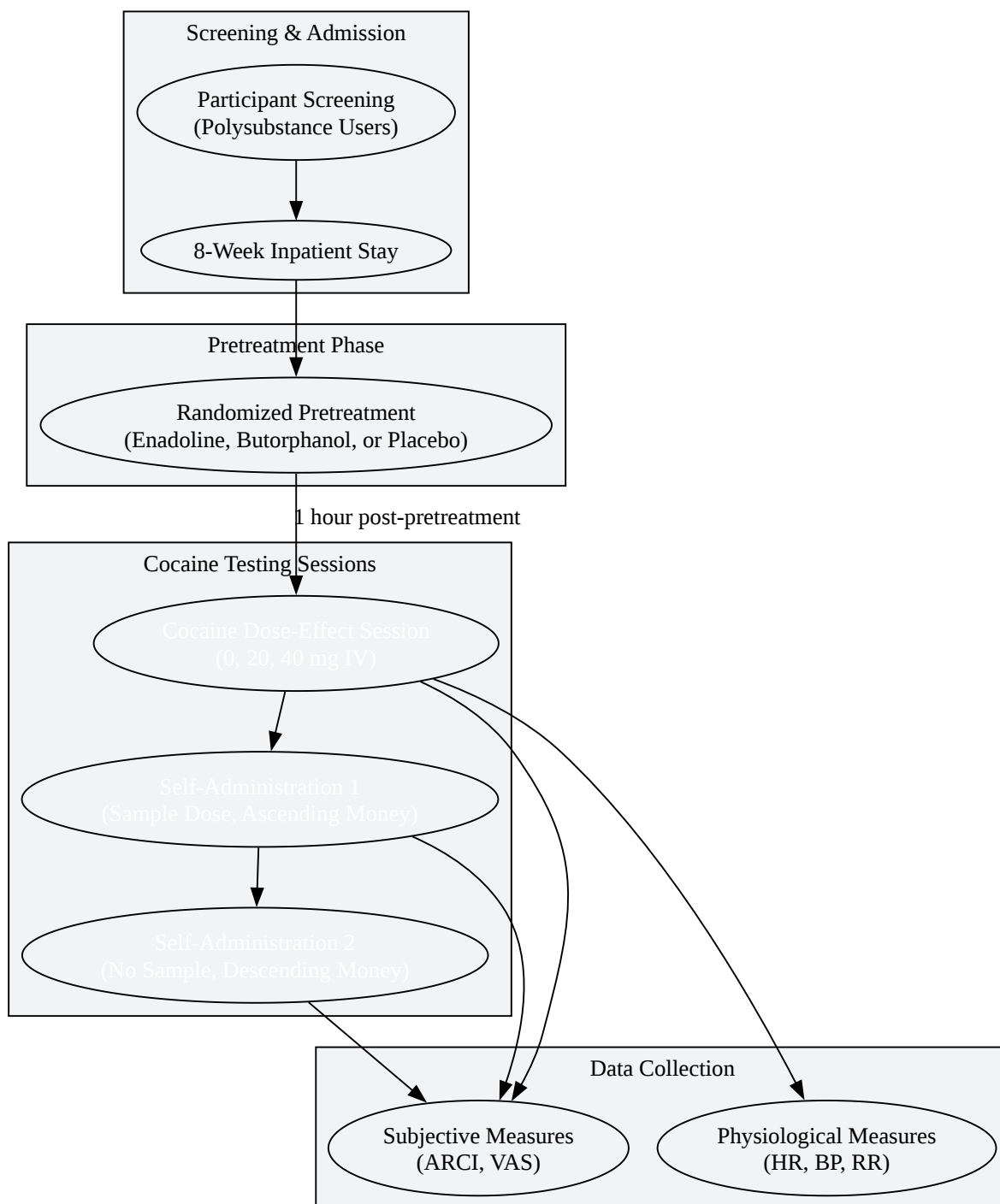


[Click to download full resolution via product page](#)

Cocaine's primary mechanism for producing its reinforcing effects is the blockade of the dopamine transporter (DAT) in the presynaptic terminal.[17][18][19][20] This inhibition of dopamine reuptake leads to an accumulation of dopamine in the synaptic cleft, resulting in

enhanced stimulation of postsynaptic dopamine receptors and the subsequent feelings of euphoria and reward.[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

Experimental Workflow: Human Clinical Trial



[Click to download full resolution via product page](#)

The workflow diagram illustrates the sequential phases of the human clinical trial, from participant screening and admission to the randomized pretreatment and subsequent cocaine testing sessions, culminating in data collection.

Conclusion

The available evidence from a key human clinical trial suggests that while the selective KOR agonist **enadoline** may have a modest attenuating effect on the subjective "high" produced by cocaine, neither **enadoline** nor the mixed MOR/KOR agonist butorphanol significantly reduces cocaine self-administration in experienced users under the tested acute dosing conditions.[2] Both agents were found to be safe when co-administered with cocaine.[2] These findings highlight the complexity of translating preclinical observations to clinical outcomes and underscore the need for further research to delineate the therapeutic potential of KOR-targeted pharmacotherapies for cocaine use disorder. Future studies might explore different dosing regimens, durations of treatment, or the effects of these compounds in different subpopulations of cocaine users.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scispace.com [scispace.com]
- 2. Enadoline and butorphanol: evaluation of kappa-agonists on cocaine pharmacodynamics and cocaine self-administration in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enadoline, a selective kappa opioid agonist: comparison with butorphanol and hydromorphone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Addiction Research Center Inventory | NIDA Data Share [datashare.nida.nih.gov]
- 5. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 6. Website [eprovide.mapi-trust.org]
- 7. Addiction Research Center Inventory (ARCI): Measurement of Euphoria and Other Drug Effects | Semantic Scholar [semanticscholar.org]

- 8. Interactions between kappa opioid agonists and cocaine. Preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kappa opioid inhibition of morphine and cocaine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cocaine self-administration augments kappa opioid receptor system-mediated inhibition of dopamine activity in the mesolimbic dopamine system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of the kappa-opioid receptor agonist, U69593, on the development of sensitization and on the maintenance of cocaine self-administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Agonist-dependent desensitization of the kappa opioid receptor by G protein receptor kinase and beta-arrestin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. KAPPA OPIOIDS PROMOTE THE PROLIFERATION OF ASTROCYTES VIA Gβγ AND β-ARRESTIN 2 DEPENDENT MAPK-MEDIATED PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists [frontiersin.org]
- 16. Evaluation of the Intracellular Signaling Activities of κ-Opioid Receptor Agonists, Nalfurafine Analogs; Focusing on the Selectivity of G-Protein- and β-Arrestin-Mediated Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mechanism for Cocaine Blocking the Transport of Dopamine: Insights from Molecular Modeling and Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Classic Studies on the Interaction of Cocaine and the Dopamine Transporter [cpn.or.kr]
- 19. news-medical.net [news-medical.net]
- 20. Dopamine Transporter Levels in Cocaine Dependent Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Enadoline and Butorphanol on Cocaine Pharmacodynamics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b054987#enadoline-versus-butorphanol-in-studies-of-cocaine-pharmacodynamics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com